molecular formula C17H10F3NO B6312874 2-(2-Biphenyloxy)-3,5,6-trifluoropyridine CAS No. 1357625-75-2

2-(2-Biphenyloxy)-3,5,6-trifluoropyridine

Cat. No.: B6312874
CAS No.: 1357625-75-2
M. Wt: 301.26 g/mol
InChI Key: CCXJWPZLYWQUAD-UHFFFAOYSA-N
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Description

2-(2-Biphenyloxy)-3,5,6-trifluoropyridine is an organic compound that features a biphenyl group linked to a trifluoropyridine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Biphenyloxy)-3,5,6-trifluoropyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(2-Biphenyloxy)-3,5,6-trifluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or biphenyl rings .

Scientific Research Applications

2-(2-Biphenyloxy)-3,5,6-trifluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Biphenyloxy)-3,5,6-trifluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the biphenyl moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Biphenyloxy)-3,5-difluoropyridine
  • 2-(2-Biphenyloxy)-3,4,5-trifluoropyridine
  • 2-(2-Biphenyloxy)-3,5,6-trichloropyridine

Uniqueness

2-(2-Biphenyloxy)-3,5,6-trifluoropyridine is unique due to the presence of three trifluoromethyl groups, which enhance its chemical stability and lipophilicity. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

IUPAC Name

2,3,5-trifluoro-6-(2-phenylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-13-10-14(19)17(21-16(13)20)22-15-9-5-4-8-12(15)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXJWPZLYWQUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=NC(=C(C=C3F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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